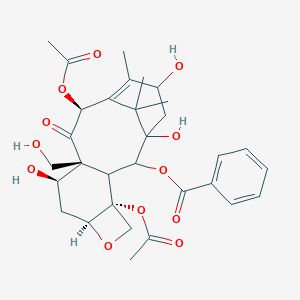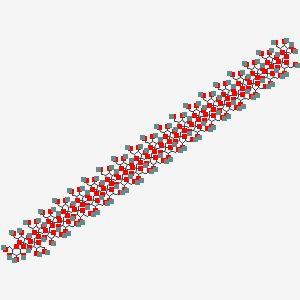
Inulin
Overview
Description
Inulin is a naturally occurring polysaccharide produced by many types of plants . It is used by some plants as a means of storing energy and is typically found in roots or rhizomes . Inulin belongs to a class of dietary fibers known as fructans . It is used in the food industry due to its prebiotic effects, and it’s also used in medical tests of renal function .
Synthesis Analysis
Inulin is a natural storage carbohydrate present in more than 36,000 species of plants . It is used as an energy reserve and for regulating cold resistance . The extraction of inulin from plants has been studied , and the production process of inulin from plants is an area of ongoing research .
Molecular Structure Analysis
Inulin is a heterogeneous collection of fructose polymers . It consists of chain-terminating glucosyl moieties and a repetitive fructosyl moiety, which are linked by β (2,1) bonds . The degree of polymerization (DP) of standard inulin ranges from 2 to 60 .
Chemical Reactions Analysis
Inulin is a type of carbohydrate that belongs to a class of compounds known as fructans . It is a polymer made up of fructose molecules linked together by beta (2-1) glycosidic bonds . This means that inulin is a long chain of fructose units with a glucose molecule at the end .
Physical And Chemical Properties Analysis
Inulin possesses various physical and chemical properties that make it suitable for a wide range of applications . One of its notable properties is its solubility. Inulin is soluble in water, forming a clear solution with a slightly sweet taste .
Scientific Research Applications
Dietary Fiber and Prebiotic
Application : Inulin is a dietary fiber that provides several health benefits, such as regulating blood glucose, reducing obesity, and preventing cardiovascular disease . It’s also a prebiotic that can reduce intestinal and systemic inflammation through modulation of the gut microflora and their metabolites .
Methods : Inulin is consumed through foods containing it. Its bioactivity is closely linked to its extraction method, and hot water extraction is the most traditional method used due to its simplicity and low equipment requirements .
Results : Consumption of inulin has been linked to improved gut health and reduced risk of certain diseases .
Anti-Inflammatory Agent
Application : Inulin has demonstrated anti-inflammatory properties in a murine macrophage cell model .
Methods : The anti-inflammatory properties of inulin were evaluated using a murine macrophage cell model (RAW 264.7) of inflammation, and the immunomodulatory mechanism was investigated using omics technologies .
Results : Functional analyses of these omics results revealed two potential mechanisms that may lead to an overall reduction in cytokine and chemokine transcription: the inhibition of the NF-κB signaling pathway, leading to the downregulation of proinflammatory factors such as COX2, and the promotion of the phase II defense protein Hmox1 via the Nrf2 pathway .
Therapeutic Drug Delivery
Application : Inulin has been used for modified drug delivery, including dissolution rate enhancement and drug targeting .
Methods : The specific methods of application or experimental procedures would depend on the specific drug and delivery system being used .
Results : The use of inulin in drug delivery has shown promise in enhancing the effectiveness of certain drugs .
Stabilization of Proteins
Application : Inulin has been used for the stabilization of proteins .
Methods : The specific methods of application or experimental procedures would depend on the specific protein and stabilization process being used .
Results : The use of inulin in protein stabilization has shown promise in enhancing the stability of certain proteins .
Kidney Function Assessment
Application : Low molecular weight, soluble inulin has been considered as the “gold standard” for assessing kidney function .
Methods : Inulin is predominantly eliminated by rapid renal excretion, making it a useful compound for measuring glomerular blood filtration rate .
Results : The use of inulin in kidney function assessment has shown promise in providing accurate measurements of kidney function .
Vaccine Formulation
Application : Inulin has been used for stabilizing and adjuvating vaccine formulations .
Methods : The specific methods of application or experimental procedures would depend on the specific vaccine and formulation process being used .
Results : The use of inulin in vaccine formulation has shown promise in enhancing the effectiveness of certain vaccines .
Fat Replacer
Application : Inulin is used as a fat replacer, allowing for the production of low-fat or reduced-calorie products .
Methods : Inulin can be incorporated into food products to replace fat, contributing to the texture and mouthfeel of the product without adding extra calories .
Results : The use of inulin as a fat replacer has shown promise in the development of healthier food products .
Excipient in Drug Formulations
Field : Pharmaceutical Sciences
Application : Inulin is used as an excipient in drug formulations. It can be used as a filler, binder, or disintegrant in tablets, capsules, and granules .
Methods : The specific methods of application or experimental procedures would depend on the specific drug and formulation process being used .
Results : The use of inulin in drug formulations has shown promise in enhancing the effectiveness of certain drugs .
Lowering Blood Lipogenesis
Application : Incorporation of high-performance inulin i.e., 10g/d to a carbohydrate-rich and reduced lipid food exerted positive outcome on plasma lipids of human by lowering blood lipogenesis and plasma triacylglycerol concentrations thereby reducing the risk of atherosclerosis .
Methods : Inulin is consumed through foods containing it. Its bioactivity is closely linked to its extraction method, and hot water extraction is the most traditional method used due to its simplicity and low equipment requirements .
Results : Consumption of inulin has been linked to improved health and reduced risk of certain diseases .
Energy Source for Host
Application : Inulin, a soluble dietary fiber, is a source of energy for the host while the metabolites, such as short-chain fatty acids (SCFAs), produced in the gut through bacterial fermentation exert the anti-obesity effect .
Methods : Inulin is consumed through foods containing it. Its bioactivity is closely linked to its extraction method, and hot water extraction is the most traditional method used due to its simplicity and low equipment requirements .
Results : Consumption of inulin has been linked to improved health and reduced risk of certain diseases .
Colon Specific Drug Administration
Field : Pharmaceutical Sciences
Application : Inulin has been used for colon specific drug administration .
Methods : The specific methods of application or experimental procedures would depend on the specific drug and delivery system being used .
Results : The use of inulin in colon specific drug administration has shown promise in enhancing the effectiveness of certain drugs .
Reducing Obesity
Application : Inulin reduces visceral adipose tissue mass and improves glucose tolerance through altering gut metabolites .
Methods : Inulin is consumed through foods containing it. Its bioactivity is closely linked to its extraction method, and hot water extraction is the most traditional method used due to its simplicity and low equipment requirements .
Results : Consumption of inulin has been linked to improved health and reduced risk of obesity .
Future Directions
Inulin is a fermentable prebiotic fiber beneficial for a healthy gut microbiome. Some research supports its use for gut health, blood sugar control and diabetes, and appetite management . People also use inulin for cancer prevention and heart health, but there is less evidence to support those uses .
properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJIGFIDKWBXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C228H382O191 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6179 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Inulin (by Enzymatic synthesis) | |
CAS RN |
9005-80-5 | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



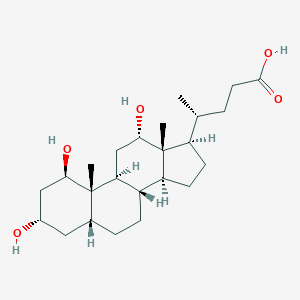
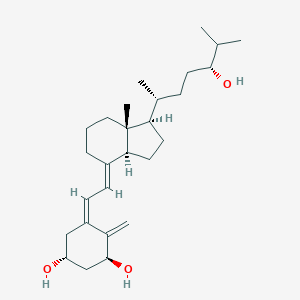
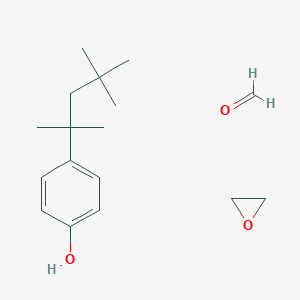
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
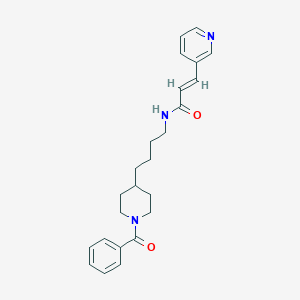
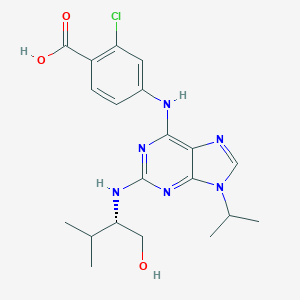
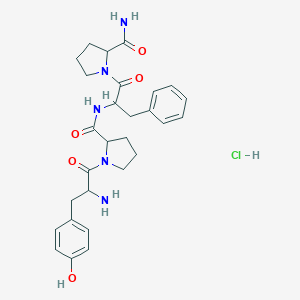
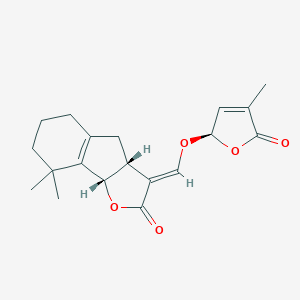
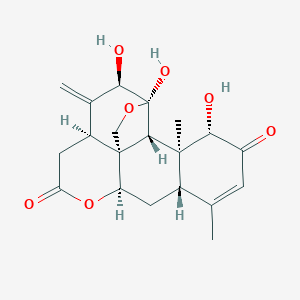
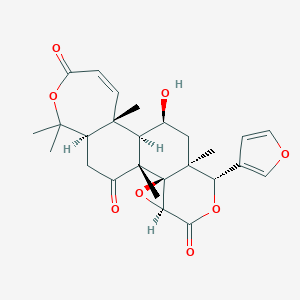
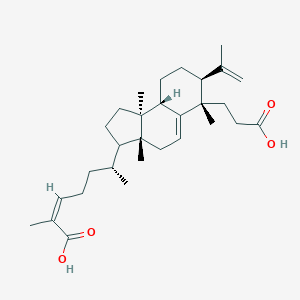
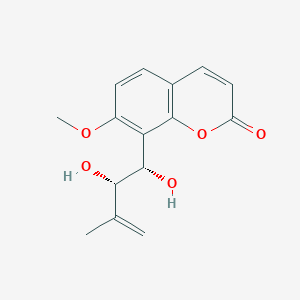
![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)
